molecular formula C20H25ClN2 B14920771 N-benzyl-1-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amine

N-benzyl-1-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amine

Cat. No.: B14920771
M. Wt: 328.9 g/mol
InChI Key: BNDUEMWETKTLIS-UHFFFAOYSA-N
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Description

N-benzyl-1-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amine is a piperidin-4-amine derivative featuring a benzyl group at the nitrogen atom, an N-methyl substituent, and a 2-chlorophenylmethyl group at the 1-position of the piperidine ring.

Properties

Molecular Formula

C20H25ClN2

Molecular Weight

328.9 g/mol

IUPAC Name

N-benzyl-1-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amine

InChI

InChI=1S/C20H25ClN2/c1-22(15-17-7-3-2-4-8-17)19-11-13-23(14-12-19)16-18-9-5-6-10-20(18)21/h2-10,19H,11-16H2,1H3

InChI Key

BNDUEMWETKTLIS-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Two-Step Alkylation of Piperidine

The most widely reported method involves sequential alkylation of piperidine-4-amine precursors. In the first step, N-methylation is achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. The second step introduces the 2-chlorobenzyl and benzyl groups via nucleophilic substitution.

Reaction Conditions:

  • Step 1 (N-Methylation):
    • Reagents: Methyl iodide (1.2 equiv), K₂CO₃ (2.0 equiv)
    • Solvent: Acetonitrile, 60°C, 12 h
    • Yield: 85–92%
  • Step 2 (Dual Alkylation):
    • Reagents: 2-Chlorobenzyl chloride (1.5 equiv), Benzyl bromide (1.5 equiv)
    • Base: Triethylamine (3.0 equiv)
    • Solvent: Dichloromethane, 0°C → RT, 24 h
    • Yield: 68–75%

Single-Pot Alkylation with Phase-Transfer Catalysis

Industrial protocols often employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate the reaction kinetics. This method consolidates the methylation and benzylation steps into a single pot, reducing purification bottlenecks.

Key Parameters:

Parameter Value
Catalyst TBAB (0.1 equiv)
Temperature 40°C
Reaction Time 8 h
Overall Yield 78%
Purity (HPLC) >99%

Reductive Amination Approach

Piperidone Intermediate Route

This method starts with 4-piperidone, which undergoes reductive amination with methylamine followed by sequential benzylation.

Synthetic Pathway:

  • Reductive Amination:
    • 4-Piperidone + Methylamine → N-Methylpiperidin-4-amine
    • Reducing Agent: Sodium triacetoxyborohydride (STAB)
    • Solvent: Dichloroethane, RT, 6 h
    • Yield: 89%
  • Benzylation:
    • Reagents: 2-Chlorobenzyl chloride (1.2 equiv), Benzyl bromide (1.2 equiv)
    • Base: Diisopropylethylamine (DIPEA)
    • Solvent: THF, 50°C, 18 h
    • Yield: 72%

Asymmetric Synthesis for Enantiopure Products

Patents disclose enantioselective routes using chiral auxiliaries or catalysts. For example, ruthenium-based asymmetric hydrogenation of imine intermediates achieves >90% enantiomeric excess (ee).

Optimized Conditions:

Parameter Value
Catalyst Ru-(S)-BINAP
Pressure 50 psi H₂
Temperature 25°C
ee 92%

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

To enhance scalability, continuous flow systems are employed for exothermic alkylation steps. A representative setup includes:

  • Reactors: Two packed-bed reactors in series
  • Residence Time: 30 min per step
  • Throughput: 50 kg/day

Advantages:

  • 40% reduction in solvent usage vs. batch processes
  • 99.5% conversion rate

Purification Strategies

Final purification often combines crystallization and chromatography:

  • Crystallization: Ethyl acetate/hexane (3:1) yields 80–85% recovery.
  • Column Chromatography: Silica gel (230–400 mesh), eluent: CH₂Cl₂/MeOH/NH₃ (90:9:1).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost (USD/kg)
Nucleophilic Substitution 75 98 Moderate 1,200
Reductive Amination 72 99 High 950
Continuous Flow 85 99.5 Industrial 700

Challenges and Optimization

Byproduct Formation

Common byproducts include:

  • N,N-Dimethyl derivatives: Mitigated by controlled methylating agent addition.
  • Di-benzylated species: Addressed through stoichiometric precision (≤1.2 equiv alkylating agents).

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO): Increase reaction rates but complicate purification.
  • Eco-friendly alternatives: Cyclopentyl methyl ether (CPME) reduces environmental impact without sacrificing yield.

Emerging Methodologies

Photocatalytic C–N Bond Formation

Recent studies utilize visible-light-mediated catalysis for benzylation steps, achieving 80% yield under mild conditions.

Biocatalytic Approaches

Immobilized transaminases have been explored for asymmetric synthesis, though industrial viability remains limited (current yield: 45%).

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl positions, using reagents such as sodium hydroxide or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced amines and other reduced derivatives.

    Substitution: Substituted benzyl and chlorophenyl derivatives.

Scientific Research Applications

N-benzyl-1-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-1-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Piperidine Core

Compound Name Substituents Core Structure Biological Activity/Notes References
N-benzyl-1-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amine - N-Benzyl
- N-Methyl
- 1-(2-Chlorophenyl)methyl
Piperidin-4-amine Hypothesized CNS/antimicrobial activity (by analogy) N/A
1-Benzyl-N-(4-chlorophenethyl)piperidin-4-amine (2i) - N-Benzyl
- 1-(4-Chlorophenethyl)
Piperidin-4-amine Anticancer activity (screened in SAR studies)
DMPI - 1-(2,3-Dimethylbenzyl)
- 3-(Pyridin-4-yl)indole substituent
Piperidin-4-yl Synergist with carbapenems against MRSA
CDFII - 1-(2,3-Dimethylbenzyl)
- 2-Chlorophenyl substituent
Piperidin-4-yl Synergist with carbapenems against MRSA

Key Observations :

  • Chlorophenyl Position : The 2-chlorophenyl group in the target compound may enhance lipophilicity and membrane permeability compared to the 4-chlorophenethyl group in compound 2i . This ortho-substitution could influence receptor binding specificity.
  • N-Substituents: The N-methyl group in the target compound may reduce metabolic degradation compared to non-methylated analogs, as seen in other piperidine derivatives .

Core Structure Modifications

Compound Name Core Structure Key Features Biological Activity References
N-benzyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidin-4-amine Heterocyclic core with benzyl and 4-chlorophenyl Anticancer (implicit from structural class)
Clopidogrel Thieno[3,2-c]pyridine 2-Chlorophenyl, methyl ester, S-enantiomer Antiplatelet (P2Y12 inhibitor)

Key Observations :

  • Heterocyclic vs.
  • Stereochemistry : Clopidogrel’s activity depends on the S-enantiomer, emphasizing the importance of chirality in analogs with asymmetric centers .

Functional Group Impact on Pharmacokinetics

  • Benzyl Groups : Present in both the target compound and 2i , benzyl substituents may enhance binding to aromatic-rich enzyme pockets (e.g., cholinesterases ).
  • Methoxy and Trifluoroethoxy Groups : In compounds like 6 , these groups improve solubility but may reduce blood-brain barrier penetration compared to chlorophenyl groups.

Biological Activity

N-benzyl-1-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amine is a synthetic organic compound belonging to the class of piperidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C19H23ClN2C_{19}H_{23}ClN_{2}, with a molecular weight of approximately 320.85 g/mol. The structure includes a piperidine ring substituted with a benzyl group and a chlorophenyl moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes within biological systems. The compound may exhibit the following mechanisms:

  • Receptor Binding : It can bind to neurotransmitter receptors, potentially modulating their activity.
  • Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways.

In Vitro Studies

Research has shown that compounds with similar structures often exhibit significant biological activities. For instance, studies on related piperidine derivatives have demonstrated effects such as:

  • Cytotoxicity : Induction of apoptosis in cancer cell lines.
  • Antiproliferative Effects : Inhibition of cell growth and division.

A study involving chlorpromazine analogues indicated that similar compounds could induce late apoptosis in cancer cells, suggesting that this compound may also possess anticancer properties through similar pathways .

In Vivo Studies

While in vitro studies provide initial insights, in vivo research is essential to understand the full spectrum of biological activity. Preliminary findings suggest that this compound might influence physiological processes, but comprehensive studies are needed to confirm these effects.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

  • Cancer Research : A study indicated that related compounds exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells. These findings suggest that N-benzyl derivatives could be explored as potential anticancer agents .
  • Neuropharmacology : The interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Compounds like this one may modulate dopamine or serotonin pathways, providing avenues for further investigation.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameMolecular FormulaKey Features
1-benzyl-N-(4-chlorophenyl)methyl-piperidin-4-amineC19H23ClN2C_{19}H_{23}ClN_{2}Exhibits similar receptor interactions; potential for anticancer activity
1-benzyl-N-(4-fluorophenyl)methyl-piperidin-4-amineC19H23FN2C_{19}H_{23}FN_{2}Fluorine substitution may enhance bioactivity
1-benzyl-N-(4-methylphenyl)methyl-piperidin-4-amineC20H25N2C_{20}H_{25}N_{2}Methyl group alters pharmacokinetics

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